![molecular formula C22H30N2O B5090422 1'-[(4-Methoxynaphthalen-1-YL)methyl]-1,4'-bipiperidine](/img/structure/B5090422.png)
1'-[(4-Methoxynaphthalen-1-YL)methyl]-1,4'-bipiperidine
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Overview
Description
1’-[(4-Methoxynaphthalen-1-YL)methyl]-1,4’-bipiperidine is a complex organic compound that features a naphthalene ring substituted with a methoxy group and a bipiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[(4-Methoxynaphthalen-1-YL)methyl]-1,4’-bipiperidine typically involves the following steps:
Formation of the Methoxynaphthalene Intermediate: The starting material, 4-methoxynaphthalene, is synthesized through the methylation of naphthol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Bipiperidine Formation: The bipiperidine moiety is prepared by the hydrogenation of pyridine derivatives or through the cyclization of appropriate diamines.
Coupling Reaction: The final step involves the coupling of the methoxynaphthalene intermediate with the bipiperidine moiety. This is typically achieved through a nucleophilic substitution reaction, where the methoxynaphthalene is activated with a leaving group (e.g., bromide) and then reacted with the bipiperidine under basic conditions.
Industrial Production Methods
Industrial production of 1’-[(4-Methoxynaphthalen-1-YL)methyl]-1,4’-bipiperidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1’-[(4-Methoxynaphthalen-1-YL)methyl]-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts to remove the methoxy group or reduce other functional groups present.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) and alkyl halides or other nucleophiles.
Major Products
Oxidation: Hydroxynaphthalene derivatives, naphthoquinones.
Reduction: Demethylated naphthalene derivatives.
Substitution: Alkylated or arylated naphthalene derivatives.
Scientific Research Applications
1’-[(4-Methoxynaphthalen-1-YL)methyl]-1,4’-bipiperidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1’-[(4-Methoxynaphthalen-1-YL)methyl]-1,4’-bipiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxynaphthalene moiety can interact with hydrophobic pockets in proteins, while the bipiperidine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxynaphthalen-1-yl)ethanone: A simpler compound with a similar methoxynaphthalene structure but lacking the bipiperidine moiety.
4-Methoxynaphthalene-1-carbaldehyde: Another related compound with a formyl group instead of the bipiperidine moiety.
Uniqueness
1’-[(4-Methoxynaphthalen-1-YL)methyl]-1,4’-bipiperidine is unique due to the presence of both the methoxynaphthalene and bipiperidine moieties, which confer distinct chemical and biological properties. The combination of these two functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]-4-piperidin-1-ylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-25-22-10-9-18(20-7-3-4-8-21(20)22)17-23-15-11-19(12-16-23)24-13-5-2-6-14-24/h3-4,7-10,19H,2,5-6,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGPNCBRITVDBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCC(CC3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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